molecular formula C20H14N2O2 B12556085 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid CAS No. 184584-49-4

4-(3-Phenyl-1H-indazol-1-yl)benzoic acid

Cat. No.: B12556085
CAS No.: 184584-49-4
M. Wt: 314.3 g/mol
InChI Key: VPTIUVMCDDBYSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring, followed by further functionalization to introduce the benzoic acid group . The reaction conditions often require the use of catalysts such as copper acetate and are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce specific functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid stands out due to its unique combination of the indazole and benzoic acid moieties, which confer distinct chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

184584-49-4

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

4-(3-phenylindazol-1-yl)benzoic acid

InChI

InChI=1S/C20H14N2O2/c23-20(24)15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)19(21-22)14-6-2-1-3-7-14/h1-13H,(H,23,24)

InChI Key

VPTIUVMCDDBYSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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